molecular formula C12H12ClN3O3S B12277079 2-Chloro-N-(3-methoxybenzyl)pyrimidine-5-sulfonamide

2-Chloro-N-(3-methoxybenzyl)pyrimidine-5-sulfonamide

Cat. No.: B12277079
M. Wt: 313.76 g/mol
InChI Key: CUKSGNUABAYRQX-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methoxybenzyl)pyrimidine-5-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 2-position, a methoxybenzyl group at the N-position, and a sulfonamide group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-methoxybenzyl)pyrimidine-5-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using a methoxybenzyl halide.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-methoxybenzyl)pyrimidine-5-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-Chloro-N-(3-methoxybenzyl)pyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-methoxybenzyl)pyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt the production of nucleotides, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-methoxybenzyl)acetamide
  • 2-Chloro-N-(4-methoxybenzyl)benzamide
  • 2-Chloro-N-(3-fluorophenyl)acetamide

Uniqueness

2-Chloro-N-(3-methoxybenzyl)pyrimidine-5-sulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C12H12ClN3O3S

Molecular Weight

313.76 g/mol

IUPAC Name

2-chloro-N-[(3-methoxyphenyl)methyl]pyrimidine-5-sulfonamide

InChI

InChI=1S/C12H12ClN3O3S/c1-19-10-4-2-3-9(5-10)6-16-20(17,18)11-7-14-12(13)15-8-11/h2-5,7-8,16H,6H2,1H3

InChI Key

CUKSGNUABAYRQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNS(=O)(=O)C2=CN=C(N=C2)Cl

Origin of Product

United States

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